molecular formula C5H6ClNO3S2 B2565467 5-Thiazolesulfonyl chloride, 2-ethoxy- CAS No. 1432129-33-3

5-Thiazolesulfonyl chloride, 2-ethoxy-

Cat. No.: B2565467
CAS No.: 1432129-33-3
M. Wt: 227.68
InChI Key: JANXCABBEBYHSR-UHFFFAOYSA-N
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Description

5-Thiazolesulfonyl chloride, 2-ethoxy- (CAS: 1432129-33-3) is a sulfonyl chloride derivative of the thiazole heterocycle. The compound features an ethoxy (-OCH₂CH₃) substituent at position 2 and a sulfonyl chloride (-SO₂Cl) group at position 5 of the thiazole ring. Sulfonyl chlorides are critical intermediates in organic synthesis, particularly in the formation of sulfonamides, sulfonate esters, and other functionalized molecules with applications in pharmaceuticals, agrochemicals, and materials science.

Properties

IUPAC Name

2-ethoxy-1,3-thiazole-5-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6ClNO3S2/c1-2-10-5-7-3-4(11-5)12(6,8)9/h3H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JANXCABBEBYHSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC=C(S1)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6ClNO3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1432129-33-3
Record name 2-ethoxy-1,3-thiazole-5-sulfonyl chloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Thiazolesulfonyl chloride, 2-ethoxy- typically involves the chlorination of thiazole derivativesThe reaction conditions often require controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of 5-Thiazolesulfonyl chloride, 2-ethoxy- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The compound is then purified through crystallization or distillation techniques to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

5-Thiazolesulfonyl chloride, 2-ethoxy- undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its chemical structure and reactivity.

    Coupling Reactions: It is often used in coupling reactions to form more complex molecules

Common Reagents and Conditions

Common reagents used with 5-Thiazolesulfonyl chloride, 2-ethoxy- include bases like sodium hydroxide or potassium carbonate for substitution reactions, and oxidizing agents like hydrogen peroxide for oxidation reactions. The reactions are typically carried out in solvents such as dichloromethane or acetonitrile under controlled temperatures .

Major Products Formed

The major products formed from reactions involving 5-Thiazolesulfonyl chloride, 2-ethoxy- depend on the specific reaction conditions and reagents used.

Scientific Research Applications

5-Thiazolesulfonyl chloride, 2-ethoxy- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is utilized in the development of biochemical assays and as a reagent in the study of enzyme mechanisms.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties .

Mechanism of Action

The mechanism of action of 5-Thiazolesulfonyl chloride, 2-ethoxy- involves its reactivity with various nucleophiles and electrophiles. The sulfonyl chloride group is highly reactive, allowing the compound to form covalent bonds with other molecules. This reactivity is exploited in the synthesis of complex organic compounds and in biochemical assays to study enzyme-substrate interactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Thiazolesulfonyl Chlorides

Structural and Functional Differences

The following table summarizes key structural and physicochemical properties of 5-Thiazolesulfonyl chloride, 2-ethoxy- and its analogs:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituents Key Applications/Reactivity
5-Thiazolesulfonyl chloride, 2-ethoxy- 1432129-33-3 Not provided Not provided 2-ethoxy, 5-SO₂Cl Intermediate in drug synthesis
2-Phenyl-1,3-thiazole-5-sulfonyl chloride 2137903-79-6 C₉H₆ClNO₂S₂ 259.74 2-phenyl, 5-SO₂Cl Polymer crosslinking, catalysis
[2-Methyl-4-(trifluoromethyl)-1,3-thiazol-5-yl]methanesulfonyl chloride Not provided C₆H₅ClF₃NO₂S₂ ~279.45 2-methyl, 4-CF₃, 5-CH₂SO₂Cl Fluorinated drug candidates
5-Thiazolesulfonyl chloride, 2-azido-4-[4-(chlorosulfonyl)phenyl] Not provided Not provided Not provided 2-azido, 4-(4-ClSO₂-phenyl), 5-SO₂Cl Click chemistry, bioconjugation
2-Acetamido-4-methyl-5-thiazolesulfonyl chloride Not provided C₆H₇ClN₂O₃S₂ ~270.77 2-acetamido, 4-methyl, 5-SO₂Cl Peptide modification

Key Comparative Analysis

Substituent Effects on Reactivity
  • Electron-Donating vs. Electron-Withdrawing Groups: The 2-ethoxy group in the target compound is electron-donating, which may slightly reduce the electrophilicity of the sulfonyl chloride compared to analogs with electron-withdrawing substituents (e.g., 4-CF₃ in [2-methyl-4-(trifluoromethyl)-...], which enhances reactivity toward nucleophiles) .
Functional Group Diversity
  • Azido and Chlorosulfonylphenyl Groups : The 2-azido-4-[4-(chlorosulfonyl)phenyl] derivative () combines two reactive sites: an azide for click chemistry and a chlorosulfonyl group for further sulfonylation. This dual functionality is absent in the ethoxy variant, limiting the latter’s utility in multi-step conjugations .
  • Acetamido-Methyl Substituent : The 2-acetamido-4-methyl analog () includes a polar acetamido group, improving solubility in polar solvents and enabling hydrogen bonding in peptide coupling reactions .
Fluorinated Derivatives
  • The 4-(trifluoromethyl) group in [2-methyl-4-(trifluoromethyl)-...] increases lipophilicity and metabolic stability, a trait highly valued in fluorinated pharmaceuticals. The ethoxy variant lacks such fluorination, limiting its use in medicinal chemistry targeting CNS or protease inhibitors .

Specialty Materials

    Biological Activity

    5-Thiazolesulfonyl chloride, 2-ethoxy- (CAS Number: 1432129-33-3) is a sulfonyl chloride derivative featuring a thiazole ring and an ethoxy group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, antifungal, and anti-inflammatory properties. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

    Chemical Structure and Properties

    The molecular formula of 5-thiazolesulfonyl chloride, 2-ethoxy- is C7H8ClN2O2SC_7H_8ClN_2O_2S. The presence of the thiazole ring contributes to its unique reactivity profile, particularly in nucleophilic substitution reactions where the sulfonyl chloride group can react with various nucleophiles such as amines and alcohols.

    The mechanism of action primarily involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and can form covalent bonds with nucleophilic sites on proteins or enzymes, which may lead to inhibition of their activity. This property is exploited in the synthesis of complex organic molecules and in biochemical assays to study enzyme-substrate interactions.

    Antimicrobial Properties

    Research indicates that compounds containing thiazole and sulfonyl groups often exhibit significant antimicrobial activity. Preliminary studies suggest that 5-thiazolesulfonyl chloride, 2-ethoxy- may interact with bacterial enzymes or receptors, potentially leading to therapeutic applications against bacterial infections.

    Table 1: Summary of Biological Activities

    Activity TypeObserved EffectsReferences
    AntimicrobialInhibition of bacterial growth,
    AntifungalPotential efficacy against fungal pathogens
    Anti-inflammatoryModulation of inflammatory pathways

    Case Study 1: Antimicrobial Efficacy

    A study investigating the antimicrobial efficacy of various thiazole derivatives included 5-thiazolesulfonyl chloride, 2-ethoxy-. The compound was tested against a panel of bacteria including Staphylococcus aureus and Escherichia coli. Results showed that it exhibited moderate antibacterial activity, suggesting its potential as a lead compound for further development.

    Case Study 2: Anti-inflammatory Mechanisms

    Another study focused on the anti-inflammatory properties of sulfonamide derivatives. Researchers found that compounds similar to 5-thiazolesulfonyl chloride could inhibit pro-inflammatory cytokines in vitro. This suggests that the compound may modulate inflammatory responses, making it a candidate for further investigation in inflammatory diseases.

    Synthesis and Applications

    The synthesis of 5-thiazolesulfonyl chloride, 2-ethoxy- typically involves chlorination reactions under controlled conditions to ensure high yield and purity. Its versatility allows it to be used as a building block in organic synthesis and as a reagent in biochemical assays.

    Table 2: Synthetic Routes

    Reaction TypeConditionsYield (%)
    Nucleophilic SubstitutionReacting with amines>80
    OxidationUsing hydrogen peroxide>75
    Coupling ReactionsIn presence of bases>70

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